

Spectroscopic data for dipropyl carbonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dipropyl carbonate

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Spectroscopic Data of Dipropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **dipropyl carbonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **dipropyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.04	Triplet (t)	6.7	4H	O-CH ₂ -CH ₂ -CH ₃
1.67	Sextet	7.0	4H	O-CH ₂ -CH ₂ -CH ₃
0.94	Triplet (t)	7.4	6H	O-CH ₂ -CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
155.3	Quaternary	C=O
68.8	Methylene	O-CH ₂ -CH ₂ -CH ₃
22.5	Methylene	O-CH ₂ -CH ₂ -CH ₃
10.2	Methyl	O-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2970	Strong	C-H stretch (alkane)
2939	Strong	C-H stretch (alkane)
2880	Strong	C-H stretch (alkane)
1742	Very Strong	C=O stretch (carbonate)
1468	Medium	C-H bend (alkane)
1263	Very Strong	C-O stretch (ester)
989	Strong	O-C-O stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$
27	55	$[\text{C}_2\text{H}_3]^+$
29	45	$[\text{CH}_3\text{CH}_2]^+$
41	40	$[\text{C}_3\text{H}_5]^+$
76	35	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{OCO}]^+$
103	15	$[\text{M} - \text{C}_3\text{H}_7]^+$
146	5	$[\text{M}]^+$ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition

A sample of **dipropyl carbonate** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

The NMR spectra are acquired on a 500 MHz spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat Liquid

A drop of neat **dipropyl carbonate** is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

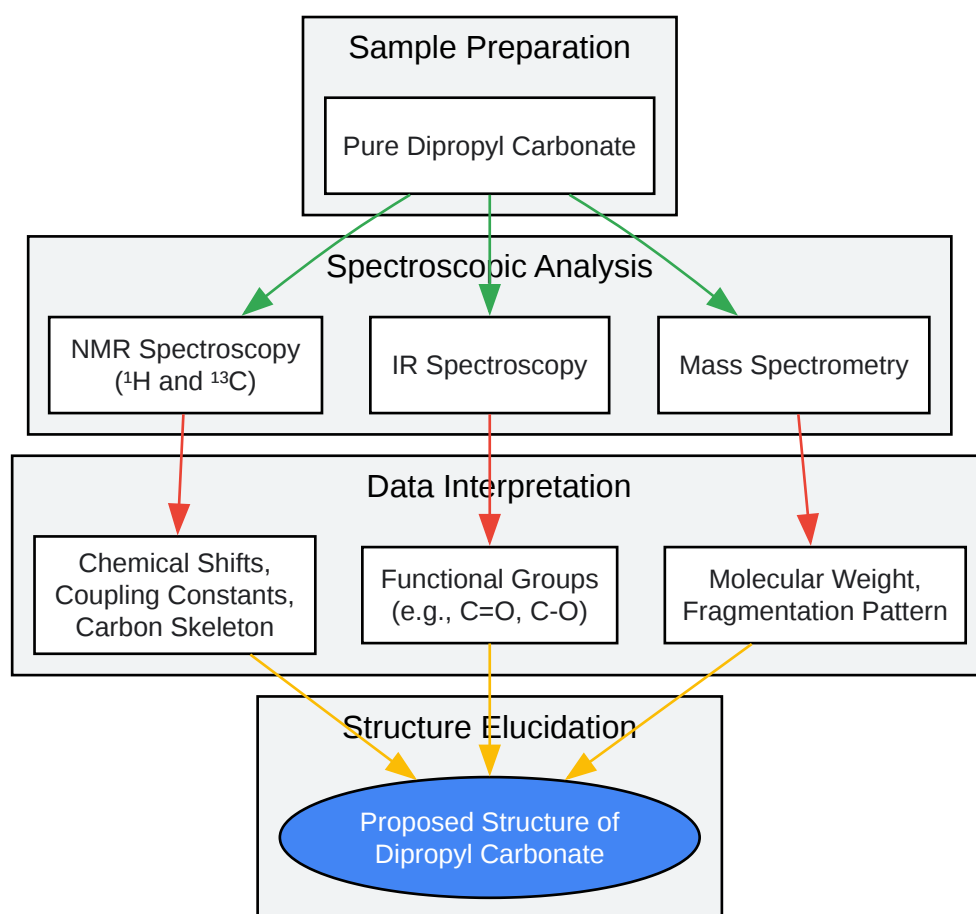
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. A dilute solution of **dipropyl carbonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The **dipropyl carbonate** is separated from the solvent and introduced into the mass spectrometer's ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **dipropyl carbonate**.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com